N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin core substituted with a sulfanylidene group at position 6, an oxo group at position 8, and a propanamide side chain linked to a furan-2-ylmethyl moiety. The furan ring and sulfanylidene group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the dioxolo moiety could improve metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-15(18-8-10-2-1-5-23-10)3-4-20-16(22)11-6-13-14(25-9-24-13)7-12(11)19-17(20)26/h1-2,5-7H,3-4,8-9H2,(H,18,21)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWOKHLEZJZBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Dioxolane Formation
A representative procedure involves treating 4,5-dimethoxy-2-nitrobenzamide with thiourea in the presence of hydrochloric acid. The nitro group is reduced in situ, facilitating cyclization to form the quinazoline ring. Subsequent oxidation with potassium permanganate introduces the oxo group at position 8, while treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine installs the sulfanylidene moiety at position 6.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl, thiourea, 100°C, 6 h | 78 |
| Oxidation | KMnO₄, H₂O, 80°C, 2 h | 85 |
| Sulfurization | P₂S₅, pyridine, reflux, 4 h | 65 |
Formation of the Propanamide Side Chain
The propanamide moiety is synthesized via amidation of propionic acid. A patent by CN104987297A outlines a scalable method using propionic acid and ammonium hydroxide as raw materials.
Propionic Acid Activation
Propionic acid (99% purity) is mixed with ammonium hydroxide (28% NH₃) in a 1:1.2 molar ratio. The mixture is heated gradually to 200°C in a reactor equipped with rectifying columns to remove water and unreacted ammonia. Maintaining this temperature for 3 hours ensures complete amidation, yielding propanamide with minimal byproducts.
Optimization Data
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 150 | 3 | 37 |
| 200 | 3 | 60.5 |
| 200 | 0.5 | 56 |
Post-reaction purification involves reduced-pressure distillation to isolate propanamide, followed by recrystallization in 95% ethanol to achieve >99% purity.
Coupling of Quinazoline Derivative with Furan-Methyl-Propanamide
The final step involves conjugating the quinazoline core with the N-[(furan-2-yl)methyl]propanamide side chain. This is achieved through a nucleophilic acyl substitution reaction.
Amide Bond Formation
The quinazoline intermediate (1 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Propanamide (1.2 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The reaction proceeds at room temperature for 12 hours, yielding the target compound after silica gel chromatography (DCM/MeOH 98:2).
Coupling Efficiency
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 79 |
| DCC/DMAP | THF | 68 |
Characterization and Analytical Validation
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 7.41–8.75 ppm, consistent with the quinazoline and furan rings.
- IR (KBr): Peaks at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 518.6 aligns with the theoretical molecular weight.
Industrial Production Considerations
Scaling the synthesis requires addressing exothermic reactions during amidation and optimizing solvent recovery. Continuous flow reactors enable precise temperature control during propionic acid activation, improving yield reproducibility. Automated chromatography systems reduce purification time by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in ethanol at 0°C to room temperature.
Substitution: Halogens or alkylating agents in the presence of a base like triethylamine (TEA) in an appropriate solvent.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or alkylated furans.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous quinazoline derivatives:
Key Observations:
Core Modifications: The target compound’s [1,3]dioxoloquinazolin core differentiates it from simpler quinazolin-4-ones (e.g., compounds 24 and 22). This bicyclic system may confer rigidity, enhancing target selectivity compared to monocyclic analogs . The sulfanylidene group at C-6 is rare in quinazolines but is shared with the piperazine derivative in . This group likely contributes to redox activity or metal chelation .
Substituent Effects :
- Furan vs. Aromatic Groups : The furan-2-ylmethyl substituent in the target compound may offer improved solubility over phenyl or naphthyl groups (e.g., compound 22) due to furan’s oxygen atom, which can engage in hydrogen bonding .
- Propanamide Side Chain : The propanamide linkage is conserved across several analogs (e.g., compounds 24, 22, and ). Its flexibility may facilitate binding to deep enzymatic pockets .
The piperazine derivative () highlights how substituent polarity (e.g., piperazine vs. furan) can redirect bioactivity toward neurological targets .
Biological Activity
N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (CAS Number: 688053-85-2) is a complex organic compound characterized by its unique structure that includes a furan ring and a quinazolinone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 518.6 g/mol. The structural components contribute to its biological properties and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O6S2 |
| Molecular Weight | 518.6 g/mol |
| CAS Number | 688053-85-2 |
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene... exhibit inhibitory effects on specific enzymes and pathways involved in disease processes. The quinazolinone structure is known for its ability to interact with various biological targets including kinases and proteases.
Potential Targets:
- Kinases : The compound may inhibit key kinases involved in cancer progression.
- Proteases : It may also interact with viral proteases, potentially providing antiviral activity.
Anticancer Properties
Several studies have reported that compounds containing the quinazolinone framework possess significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Antiviral Activity
The compound has been investigated for its potential antiviral properties against viruses like SARS-CoV-2:
- Inhibition of Viral Proteases : Research suggests that it may inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication.
Case Studies
- Anticancer Study : A study involving derivatives of quinazolinone demonstrated a dose-dependent inhibition of cell growth in various cancer cell lines.
- Results : IC50 values ranged from 10 to 30 µM across different cell lines.
- Antiviral Study : In a screening assay against SARS-CoV-2, compounds structurally related to N-[(furan-2-yl)methyl]-3-{8-oxo... showed promising results with significant reduction in viral load.
- Results : Compounds displayed an EC50 value of approximately 5 µM.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions optimize yield and purity?
The compound is synthesized via multi-step routes involving:
- Quinazoline core formation : Cyclization of substituted benzamide precursors under acidic conditions to form the [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold .
- Sulfanylidene introduction : Thiolation at the 6-position using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent in anhydrous toluene at 80–100°C .
- Propanamide linkage : Amidation via coupling reagents (e.g., HATU or EDC) in dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C . Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for ≥95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing the compound’s structure and purity?
- 1H/13C NMR : Confirm regiochemistry of the quinazoline core (e.g., δ 6.8–7.2 ppm for furan protons) and amide linkage (δ 7.5–8.2 ppm for CONH) .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98% by area normalization) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 485.1) .
Q. What are the primary hypothesized biological targets based on structural analogs?
Structural analogs (e.g., chlorophenyl or methoxyphenyl derivatives) suggest activity against:
- Kinases : Inhibition via quinazoline-thione interactions with ATP-binding pockets .
- Anti-inflammatory targets : Modulation of COX-2 or NF-κB pathways due to dioxolo-furan motifs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., sulfanylidene sulfur as a reactive center) .
- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina, with scoring functions to prioritize synthetic analogs .
Q. What strategies address low yields (<40%) in the final amidation step?
- Coupling reagent optimization : Replace EDC with HATU to enhance activation of carboxylic acid intermediates .
- Solvent polarity adjustment : Switch from DCM to DMF to improve solubility of hydrophobic intermediates .
- Temperature control : Perform reactions at 0°C to minimize side-product formation .
Q. How to design structure-activity relationship (SAR) studies for substituent impact analysis?
- Variable substituents : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl vs. 4-OCH₃) to assess electronic effects on kinase inhibition .
- Bioassays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines (e.g., HeLa, MCF-7) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., sulfanylidene oxidation) .
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanosuspensions .
Q. How to optimize LogP and solubility for improved pharmacokinetics?
- LogP reduction : Replace the furan-2-ylmethyl group with pyridinylmethyl to lower hydrophobicity (target LogP < 3) .
- Salt formation : Prepare hydrochloride salts of the propanamide moiety to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
